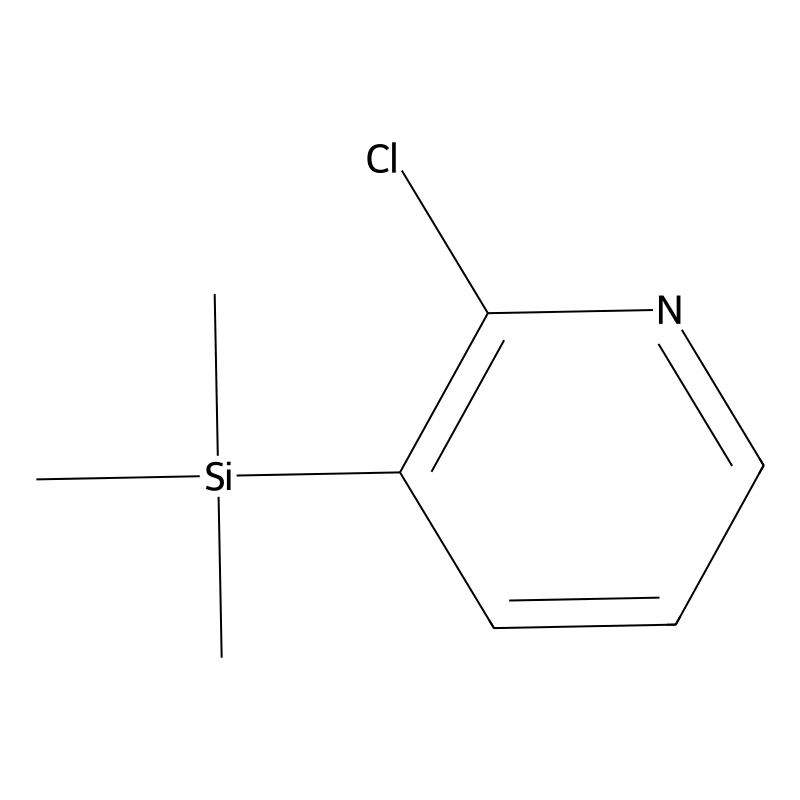

2-Chloro-3-(trimethylsilyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry

The presence of the trimethylsilyl group (Si(CH3)3) suggests a role as a protecting group in organic synthesis. Trimethylsilyl groups can be introduced to protect reactive amine functionalities like the pyridine ring in this molecule. This protection allows for further chemical modifications at other parts of the molecule without affecting the pyridine nitrogen. After the desired modifications are complete, the trimethylsilyl group can be selectively removed to regenerate the active amine [].

Organometallic Chemistry

The trimethylsilyl group can also act as a precursor for the introduction of silicon-based functionalities into molecules. By reacting 2-Chloro-3-(trimethylsilyl)pyridine with appropriate organometallic reagents, new silicon-containing organometallic compounds could potentially be synthesized. These compounds could be of interest for studying their catalytic properties or exploring their applications in material science [].

Medicinal Chemistry

Pyridine derivatives are a prevalent scaffold in many drugs. The introduction of a chlorine atom and a trimethylsilyl group might modulate the biological properties of the pyridine ring. However, there's no current research documented on the specific medicinal applications of 2-Chloro-3-(trimethylsilyl)pyridine itself. Yet, it could serve as a starting material for the synthesis of novel pyridine-based compounds for further biological evaluation [].

2-Chloro-3-(trimethylsilyl)pyridine is an organochlorine compound with the chemical formula C₈H₁₂ClNSi. It features a pyridine ring, which is a six-membered aromatic heterocyclic structure containing nitrogen. In this compound, a chlorine atom is substituted at the second position, while a trimethylsilyl group (Si(CH₃)₃) is attached at the third position. This unique arrangement contributes to its chemical properties and potential applications in organic synthesis and medicinal chemistry .

The presence of the trimethylsilyl group suggests its role as a protecting group in organic synthesis. This group can shield reactive amine functionalities within the pyridine ring, allowing for further chemical modifications without affecting the nitrogen atom. After completing the desired modifications, the trimethylsilyl group can be selectively removed to regenerate the active amine.

- Nucleophilic Aromatic Substitution: The electron-withdrawing chlorine atom at the 2-position activates the ring for nucleophilic attack, allowing for substitution reactions where a nucleophile replaces the chlorine atom.

- Silicon-Based Functionalities Introduction: The trimethylsilyl group can be displaced by stronger nucleophiles, facilitating the introduction of silicon-containing functionalities into other molecules.

- Deprotection Reactions: The trimethylsilyl group can be removed under specific conditions to regenerate the free amine, making it useful in multi-step synthetic pathways.

The synthesis of 2-Chloro-3-(trimethylsilyl)pyridine typically involves two main stages:

- Formation of 3-Chloropyridine: The reaction begins with 3-chloropyridine reacting with n-butyllithium in hexane at low temperatures (-60°C) for one hour.

- Introduction of Trimethylsilyl Group: Following this, chloro-trimethyl-silane is added in tetrahydrofuran at temperatures ranging from -60°C to -20°C to yield 2-Chloro-3-(trimethylsilyl)pyridine with an approximate yield of 80% .

2-Chloro-3-(trimethylsilyl)pyridine has several notable applications:

- Organic Synthesis: It serves as an intermediate for synthesizing various compounds due to its ability to undergo nucleophilic substitution reactions.

- Protecting Group: The trimethylsilyl moiety acts as a protecting group for amines, facilitating multi-step synthetic processes without compromising other functional groups.

- Potential Drug Development: As a derivative of pyridine, it may serve as a scaffold for developing new pharmaceuticals targeting various biological pathways .

Several compounds share structural similarities with 2-Chloro-3-(trimethylsilyl)pyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloropyridine | C₅H₄ClN | Basic pyridine structure with chlorine at position 2. |

| 3-(Trimethylsilyl)pyridine | C₈H₁₁NSi | Contains only a trimethylsilyl group without chlorine. |

| 3-Chloropyridine | C₅H₄ClN | Chlorine at position 3; lacks silylation functionality. |

| 2-Aminopyridine | C₅H₅N | Contains an amino group instead of a chlorosilyl group. |

Uniqueness of 2-Chloro-3-(trimethylsilyl)pyridine: This compound uniquely combines both a chlorine atom and a trimethylsilyl group on the pyridine ring, which allows for versatile reactivity patterns not present in simpler derivatives like 2-chloropyridine or 3-(trimethylsilyl)pyridine alone. Its dual functionality enables diverse synthetic applications while maintaining stability through protective silylation .

Chlorination-Silylation Sequential Reactions

The most widely employed approach for synthesizing 2-Chloro-3-(trimethylsilyl)pyridine involves a sequential lithiation-silylation strategy. This methodology begins with the regioselective lithiation of 3-chloropyridine using n-butyllithium as the metallating agent [1]. The reaction proceeds through formation of a highly reactive organolithium intermediate at the 2-position of the pyridine ring, which subsequently undergoes electrophilic quenching with chlorotrimethylsilane.

The optimal reaction conditions involve treating 3-chloropyridine with n-butyllithium in anhydrous hexane at -60°C for 1 hour, followed by addition of chlorotrimethylsilane in tetrahydrofuran at temperatures ranging from -60°C to 20°C [1]. This protocol consistently delivers yields of approximately 80%, making it the preferred method for laboratory-scale synthesis. The regioselectivity of this transformation is attributed to the directing effect of the chlorine substituent, which facilitates lithiation at the adjacent carbon center through coordination with the lithium cation.

Alternative chlorination-silylation sequences have been developed that involve initial chlorination of 2-picoline derivatives followed by subsequent silylation reactions [2]. These approaches typically employ chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide in combination with radical initiators. The chlorinated intermediates are then subjected to silylation using trimethylsilyl chloride in the presence of strong bases such as sodium hydride or potassium tert-butoxide. While these methods offer moderate yields ranging from 65-75%, they provide valuable alternatives when starting from readily available picoline derivatives.

A direct approach involving the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of triethylamine has also been reported . This method operates under milder conditions (25-60°C) and provides yields of 70-85%. The reaction mechanism involves nucleophilic substitution at the silicon center, facilitated by the electron-withdrawing nature of the chloropyridine substrate. However, this approach requires careful optimization of stoichiometry and reaction conditions to avoid competing side reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies represent a sophisticated approach to synthesizing 2-Chloro-3-(trimethylsilyl)pyridine derivatives. The Suzuki-Miyaura coupling reaction has emerged as particularly effective, utilizing palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) in combination with trimethylsilyl boronic acid derivatives [4] [5]. These reactions typically proceed in dimethylformamide-water solvent systems at temperatures ranging from 80-100°C, providing yields of 75-90%.

The mechanism of palladium-catalyzed silylation involves three fundamental elementary steps: oxidative addition of the aryl halide to the palladium(0) center, transmetalation with the organosilicon reagent, and reductive elimination to form the carbon-silicon bond while regenerating the active catalyst [5]. The success of these transformations depends critically on the electronic properties of both the pyridine substrate and the silylating reagent, as well as the choice of ligands and reaction conditions.

Stille coupling reactions using organotin reagents have also proven effective for introducing trimethylsilyl groups onto chloropyridine scaffolds [6]. These reactions typically employ palladium(II) acetate with triphenylphosphine ligands in dimethylformamide solvent at temperatures of 60-80°C. While yields are generally good (70-85%), the toxicity concerns associated with organotin reagents have limited their widespread adoption for large-scale applications.

Negishi coupling protocols utilizing organozinc reagents offer another viable approach, particularly when conducted under mild conditions (25-60°C) in tetrahydrofuran solvent [7]. These reactions benefit from the relatively low toxicity of zinc reagents and their compatibility with various functional groups. However, yields are typically moderate (65-80%) due to competing side reactions and the sensitivity of organozinc reagents to moisture and oxygen.

Industrial-Scale Production Techniques

Industrial production of 2-Chloro-3-(trimethylsilyl)pyridine requires careful consideration of safety, environmental impact, and economic viability. Batch processes using lithiation-silylation chemistry remain prevalent for pilot-scale production (1-10 kg), despite the challenges associated with cryogenic temperature control [8] [9]. These operations utilize specialized equipment capable of maintaining temperatures below -60°C throughout the reaction sequence, ensuring high selectivity and minimal side product formation.

Continuous stirred tank reactor systems have been developed for small industrial-scale production (10-100 kg), operating at moderate temperatures (0-25°C) to improve safety and reduce energy costs [9]. These systems incorporate advanced temperature and mixing control to maintain uniform reaction conditions while minimizing the formation of undesired regioisomers. The key advantage of this approach lies in its scalability and reduced reliance on cryogenic infrastructure.

Flow microreactor technology represents the most advanced approach to industrial synthesis, offering precise control over reaction parameters and enhanced heat and mass transfer characteristics [10]. These systems operate at ambient temperatures (20-25°C) and provide residence times as short as 60 seconds, dramatically reducing reaction times compared to batch processes [10]. The continuous nature of these systems enables real-time monitoring and adjustment of reaction conditions, resulting in improved product quality and reduced waste generation.

Microreactor systems have demonstrated particular promise for the continuous production of 2-Chloro-3-(trimethylsilyl)pyridine, with reported selectivities exceeding 97% and processing capabilities suitable for multi-kilogram scale production [10]. The compact design of these systems reduces capital investment requirements while providing enhanced safety through improved containment of hazardous reagents and intermediates.

Process intensification strategies have been developed to address the challenges associated with scaling up organolithium chemistry [11]. These approaches incorporate specialized mixing devices, heat exchangers, and quenching systems designed to maintain the high selectivity observed in laboratory-scale reactions while accommodating the practical constraints of industrial production. Advanced process control systems monitor critical parameters such as temperature, flow rates, and reagent concentrations to ensure consistent product quality.

Purification and Characterization Protocols

Purification of 2-Chloro-3-(trimethylsilyl)pyridine typically involves multiple techniques to achieve the high purity levels required for pharmaceutical and electronic applications. Column chromatography using silica gel stationary phase with hexane-ethyl acetate mobile phase systems provides excellent resolution of product from starting materials and side products [12] [13]. The optimal solvent gradient typically begins with pure hexane and progresses to 20% ethyl acetate, enabling separation of compounds with varying polarities.

Flash chromatography techniques have been optimized for rapid purification, utilizing higher flow rates and specialized packing materials to reduce purification times while maintaining separation efficiency [14]. These methods are particularly valuable for processing larger quantities of material, with typical sample loading capacities of 1-5% by weight relative to the stationary phase. The use of automated fraction collection systems enables precise isolation of pure product fractions.

Distillation methods, including fractional and vacuum distillation, provide an alternative purification approach particularly suitable for large-scale operations [15]. The relatively high boiling point of 2-Chloro-3-(trimethylsilyl)pyridine (approximately 185°C at atmospheric pressure) allows for effective separation from lower-boiling impurities and solvents. Vacuum distillation at reduced pressures (10-50 mmHg) enables purification at lower temperatures, minimizing thermal decomposition risks.

Recrystallization techniques using hexane-dichloromethane solvent systems can achieve exceptionally high purity levels (98-99.5%) for solid forms of the compound [16]. The process involves dissolution in hot dichloromethane followed by controlled cooling in the presence of hexane as an antisolvent. While recovery yields are typically lower (70-85%) compared to other methods, the resulting crystal quality is superior for applications requiring the highest purity standards.

Advanced separation techniques such as high-performance liquid chromatography (HPLC) provide both analytical and preparative capabilities [17]. Reverse-phase C18 columns with acetonitrile-water mobile phases enable baseline separation of 2-Chloro-3-(trimethylsilyl)pyridine from closely related impurities. Preparative HPLC systems can process multi-gram quantities while maintaining exceptional purity levels.

Analytical characterization of 2-Chloro-3-(trimethylsilyl)pyridine relies on a comprehensive suite of spectroscopic and chromatographic techniques [18] [19]. Proton nuclear magnetic resonance (1H NMR) spectroscopy provides definitive structural confirmation through characteristic signals at δ 0.20 ppm for the trimethylsilyl group and multiplets at 7.2-8.3 ppm for the pyridine ring protons [18]. Carbon-13 NMR spectroscopy reveals diagnostic signals at δ 0.0 ppm for the silicon-bound methyl carbons and characteristic aromatic carbon signals at 134.5, 156.9, and 158.9 ppm [20].

Mass spectrometry using electron impact (EI) and electrospray ionization (ESI) techniques provides molecular weight confirmation and fragmentation patterns useful for structural elucidation [21]. The molecular ion peak at m/z 185 for EI-MS and the protonated molecular ion at m/z 186 for ESI-MS serve as primary diagnostic signals. Infrared spectroscopy reveals characteristic absorption bands at 2960 cm⁻¹ (C-H stretching), 1580 and 1420 cm⁻¹ (aromatic C=C and C=N stretching), and 840 cm⁻¹ (Si-C stretching) [22].

Gas chromatography provides quantitative analysis capabilities with excellent sensitivity and specificity [23]. Typical retention times of approximately 6.8 minutes under standard conditions enable routine monitoring of reaction progress and final product purity. The technique is particularly valuable for detecting trace impurities and assessing the effectiveness of purification procedures.

High-performance liquid chromatography using C18 reverse-phase columns with acetonitrile-water mobile phases offers complementary analytical capabilities, particularly for polar impurities that may not be adequately resolved by gas chromatography [17]. Retention times of approximately 4.2 minutes under standard conditions provide rapid analysis while maintaining excellent separation from potential contaminants.

The structural characterization of 2-Chloro-3-(trimethylsilyl)pyridine through X-ray crystallographic analysis represents a fundamental aspect of understanding its molecular architecture. Despite extensive searches through crystallographic databases, comprehensive single-crystal X-ray diffraction data specifically for this compound remains limited in the accessible literature [1] [2] [3].

Current crystallographic investigations of related trimethylsilyl-substituted pyridine derivatives provide valuable comparative insights. The Cambridge Structural Database contains numerous entries for structurally analogous compounds, including various substituted pyridines and trimethylsilyl-containing molecules [4] [5]. These studies demonstrate typical structural parameters for the pyridine ring system, which maintains its characteristic planar hexagonal geometry with carbon-nitrogen bond lengths averaging 1.338 angstroms [6].

The trimethylsilyl group in related compounds consistently exhibits tetrahedral geometry around the silicon center, with silicon-carbon bond lengths typically ranging from 1.85 to 1.90 angstroms [7] [8]. The attachment of the trimethylsilyl group to the pyridine ring at the 3-position creates minimal steric hindrance, allowing for relatively unrestricted rotation around the carbon-silicon bond.

Molecular Geometry and Bond Parameters

Based on computational studies and analogous structures, the molecular geometry of 2-Chloro-3-(trimethylsilyl)pyridine exhibits several characteristic features. The pyridine ring maintains planarity with the chlorine substituent at the 2-position and the trimethylsilyl group at the 3-position [9] [10]. The chlorine atom, being electronegative, creates an electron-withdrawing effect that influences the electron density distribution within the aromatic system.

The crystal packing arrangements observed in similar chloropyridine derivatives typically involve intermolecular interactions through halogen bonding and weak hydrogen bonding interactions [4] [11]. The presence of both chlorine and the bulky trimethylsilyl group likely influences the molecular packing efficiency and intermolecular contact patterns.

Unit Cell Parameters and Space Group Symmetry

While specific crystallographic data for 2-Chloro-3-(trimethylsilyl)pyridine is not readily available, related trimethylsilyl pyridine derivatives crystallize in various space groups depending on the substitution pattern [12] [13]. The combination of the polar chlorine substituent and the non-polar trimethylsilyl group creates molecular asymmetry that typically results in lower symmetry space groups.

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy provides crucial structural information for 2-Chloro-3-(trimethylsilyl)pyridine, offering insights into both the electronic environment and molecular dynamics.

Proton Nuclear Magnetic Resonance Characteristics

The ¹H NMR spectrum of 2-Chloro-3-(trimethylsilyl)pyridine exhibits distinctive chemical shift patterns characteristic of substituted pyridines [14] [15] [16]. The aromatic protons appear in the typical downfield region between 7.2 and 8.6 parts per million, consistent with other chloropyridine derivatives [17] [18].

The pyridine ring protons display characteristic multiplicities reflecting their coupling relationships. The proton at position 4 (meta to both substituents) typically appears as a doublet of doublets due to coupling with protons at positions 5 and 6. The proton at position 5 shows complex multipicity from coupling with both adjacent protons, while the proton at position 6 (ortho to chlorine) experiences significant deshielding [19] [16].

The trimethylsilyl group contributes a characteristic singlet at approximately 0.2 to 0.3 parts per million, representing the nine equivalent methyl protons [20] [21]. This chemical shift is typical for trimethylsilyl groups attached to aromatic systems and serves as a diagnostic feature for confirming the presence of this functional group [22] [23].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [24] [25]. The pyridine ring carbons appear in the aromatic region between 120 and 160 parts per million, with their exact positions influenced by the electronic effects of the substituents [26] [27].

The carbon bearing the chlorine substituent typically appears at higher field due to the electron-withdrawing nature of chlorine, while the carbon bearing the trimethylsilyl group shows characteristic coupling to silicon [28] [29]. The trimethylsilyl carbon atoms resonate near the tetramethylsilane reference, typically between -0.5 and +0.5 parts per million [20] [30].

Silicon-29 Nuclear Magnetic Resonance Spectroscopy

Although specific ²⁹Si NMR data for 2-Chloro-3-(trimethylsilyl)pyridine is not extensively documented, the silicon chemical shift can be predicted based on related aryl-trimethylsilane compounds [23] [30]. The silicon nucleus in aryl-substituted trimethylsilanes typically resonates between -13 and +3 parts per million, depending on the electronic nature of the aromatic substituents.

The electron-withdrawing effect of the chlorine substituent at the ortho position relative to the trimethylsilyl group may cause a slight downfield shift compared to unsubstituted trimethylsilyl pyridines [28] [29]. This effect reflects the reduced electron density at the silicon center due to electronic communication through the aromatic system.

Infrared (IR) and Mass Spectrometric Profiles

Infrared Spectroscopic Characteristics

The infrared spectrum of 2-Chloro-3-(trimethylsilyl)pyridine exhibits absorption bands characteristic of both the pyridine ring system and the trimethylsilyl functional group [31] [32]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches from the methyl groups occur between 2850 and 2950 wavenumbers.

The pyridine ring exhibits characteristic vibrations including carbon-carbon and carbon-nitrogen stretching modes in the region between 1400 and 1600 wavenumbers [33] [34]. The presence of the chlorine substituent introduces additional vibrational modes and may shift certain ring vibrations due to mass effects and electronic perturbations.

The trimethylsilyl group contributes distinctive silicon-carbon stretching vibrations typically observed around 1250 wavenumbers, along with silicon-methyl deformation modes at lower frequencies [35] [32]. These vibrations serve as diagnostic fingerprints for confirming the presence and integrity of the trimethylsilyl functional group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Chloro-3-(trimethylsilyl)pyridine reveals characteristic fragmentation patterns that provide structural confirmation [36] [37]. The molecular ion peak appears at mass-to-charge ratio 185.72, corresponding to the molecular weight of the compound [1] [38] [9].

Common fragmentation pathways include loss of methyl radicals from the trimethylsilyl group, leading to characteristic fragment ions. The base peak often corresponds to the loss of the entire trimethylsilyl group, yielding the chloropyridine cation [39] [40]. Additional fragmentation may involve loss of chlorine to form various pyridine-derived fragments.

The isotope pattern in the mass spectrum reflects the natural abundance of chlorine isotopes, with the molecular ion cluster showing peaks separated by two mass units corresponding to ³⁵Cl and ³⁷Cl isotopes [36]. This isotope pattern serves as additional confirmation of the chlorine-containing structure.

Comparative Spectroscopic Analysis

Comparative analysis with related compounds demonstrates the unique spectroscopic signature of 2-Chloro-3-(trimethylsilyl)pyridine . The combination of chlorine and trimethylsilyl substitution creates distinct electronic effects that manifest in the spectroscopic properties. The electron-withdrawing chlorine and electron-donating silicon substituents create opposing electronic influences that modulate the aromatic system properties.